6-[2-(Benzylsulfanyl)ethyl]-7H-purine
Description
6-[2-(Benzylsulfanyl)ethyl]-7H-purine is a purine derivative featuring a 2-(benzylsulfanyl)ethyl substituent at the 6-position of the purine core. The benzylsulfanyl group (S-benzyl) is connected via an ethyl spacer, distinguishing it from simpler benzylsulfanyl-substituted purines. This structural modification may influence physicochemical properties, such as solubility and lipophilicity, as well as biological interactions.
Properties
CAS No. |
920503-83-9 |
|---|---|
Molecular Formula |
C14H14N4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
6-(2-benzylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C14H14N4S/c1-2-4-11(5-3-1)8-19-7-6-12-13-14(17-9-15-12)18-10-16-13/h1-5,9-10H,6-8H2,(H,15,16,17,18) |
InChI Key |
LBIDSMZCIFGKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Benzylthio)ethyl)-9H-purine typically involves the alkylation of a purine derivative with a benzylthioethyl halide. One common method is the reaction of 6-chloropurine with 2-(benzylthio)ethylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(2-(Benzylthio)ethyl)-9H-purine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Benzylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthioethyl group, yielding a simpler purine derivative.
Substitution: The benzylthioethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-(Benzylthio)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-(Benzylthio)ethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzylthioethyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key structural distinctions between 6-[2-(benzylsulfanyl)ethyl]-7H-purine and analogous compounds include:
- Substituent Position and Chain Length: The target compound has a 2-(benzylsulfanyl)ethyl group at the 6-position, introducing a flexible ethyl spacer between the purine and the benzylsulfanyl moiety. In contrast, 6-(benzylsulfanyl)-7H-purine (CAS: 8284) lacks the ethyl spacer, directly attaching the benzylsulfanyl group to the purine .
- 7-Position Substitution :
Table 1: Structural Comparison
Spectroscopic and Analytical Data
While spectral data for the target compound are absent in the evidence, comparisons with analogs highlight trends:
- Infrared (IR) Spectroscopy: 6-(Benzylsulfanyl)-7H-purine (CAS: 8284) exhibits a sulfide (C-S) stretch near 1075 cm⁻¹, typical for benzylsulfanyl groups. The ethyl spacer in the target compound may shift this absorption due to altered electron density . A related hydrazone-purine derivative (2-(benzylsulfanyl)-8-[(4-chlorophenyl)hydrazono]-1,8-dihydropurin-6-one) shows carbonyl (C=O) stretches at 1692 cm⁻¹ and NH stretches at 3300 cm⁻¹, features absent in the target compound but useful for distinguishing functional groups .
- Nuclear Magnetic Resonance (NMR) :
Physicochemical Properties
- Melting Points: Substituted purines with bulky groups (e.g., 2-(benzylsulfanyl)-8-[(4-chlorophenyl)hydrazono]-1,8-dihydropurin-6-one) exhibit high melting points (>300°C) due to strong intermolecular forces, suggesting that the target compound may similarly display high thermal stability .
Biological Activity
6-[2-(Benzylsulfanyl)ethyl]-7H-purine is a purine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article outlines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 920503-83-9
- Molecular Formula: C12H14N4S
- Molecular Weight: 246.33 g/mol
The synthesis of this compound typically involves the reaction of purine derivatives with benzyl mercaptan in the presence of suitable reagents. The process can be optimized through various synthetic routes to enhance yield and purity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and apoptosis.
- Antioxidant Properties: Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Effects: Research indicates potential antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious diseases.
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro, particularly in human leukemia and breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 12 | G1 phase arrest |
Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against various pathogens. The findings demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research Findings
Recent research has explored the structural modifications of purine derivatives to enhance their biological activities. A series of analogs were synthesized and evaluated for their anticancer and antimicrobial properties, revealing that modifications at the benzylsulfanyl position significantly influenced their efficacy.
Tautomeric Forms
Studies have also investigated the tautomeric forms of this compound. The predominant tautomer was found to exhibit enhanced stability and biological activity, which is crucial for understanding its mechanism of action at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
